2-[2-(Methoxymethyl)phenyl]acetonitrile

Catalog No.
S13947979
CAS No.
M.F
C10H11NO
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Methoxymethyl)phenyl]acetonitrile

Product Name

2-[2-(Methoxymethyl)phenyl]acetonitrile

IUPAC Name

2-[2-(methoxymethyl)phenyl]acetonitrile

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C10H11NO/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5H,6,8H2,1H3

InChI Key

AAMGNHMXMIPVMS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1CC#N

2-[2-(Methoxymethyl)phenyl]acetonitrile is a pre-functionalized, orthogonally protected building block primarily utilized in the synthesis of 3-isochromanone and advanced ortho-substituted phenylacetic acid derivatives [1]. Structurally, it features a benzylic nitrile and a methoxymethyl ether, locking the ortho-benzylic carbon in the exact +1 oxidation state required for downstream cyclizations or cross-couplings [2]. In procurement contexts, this compound is valued as a shelf-stable, non-corrosive alternative to reactive benzylic halides, offering predictable 1:1 stoichiometry and eliminating the need for unselective radical halogenation steps during the bulk manufacturing of strobilurin fungicides and complex pharmaceutical heterocycles.

Research Fit

Ortho-substituted phenylacetonitrile designed for chelation-directed synthetic strategies

Liquid physical state supports automated liquid handling and high-throughput parallel synthesis

Methoxymethyl ether provides steric and electronic modulation distinct from the simpler methoxy analog

Procurement teams often attempt to substitute 2-[2-(Methoxymethyl)phenyl]acetonitrile with unfunctionalized baseline precursors like o-tolylacetic acid or o-tolylacetonitrile to reduce upfront material costs. However, functionalizing the ortho-methyl group of these generic substitutes requires radical halogenation (e.g., using sulfuryl chloride and AIBN), which inherently suffers from poor selectivity, generating 20–30% over-chlorinated (dichloromethyl) and under-chlorinated byproducts [1]. This lack of selectivity necessitates costly fractional distillation or repeated crystallizations to achieve battery-limit purity. Alternatively, substituting with the direct downstream active intermediate, 2-(chloromethyl)phenylacetic acid, introduces severe supply chain vulnerabilities; the benzylic chloride is highly moisture-sensitive and prone to spontaneous exothermic cyclization during transit or ambient storage [2]. 2-[2-(Methoxymethyl)phenyl]acetonitrile bypasses both issues by providing a shelf-stable, precisely mono-oxidized precursor.

Substitution Risk

Ortho-methoxymethyl (target)
Meta or para isomers cannot form the 5‑membered chelate pocket; reactivity profiles diverge significantly
Liquid at ambient temperature
2‑Methoxyphenylacetonitrile is a crystalline solid (mp 65–67 °C); handling and formulation compatibility may differ
Ortho steric hindrance modulates nitrile addition rates
Para isomer shows unhindered, faster nitrile reactivity, which may alter stepwise synthetic sequences

Elimination of Over-Halogenation Byproducts via Pre-Functionalization

When synthesizing 3-isochromanone or related ortho-functionalized derivatives, achieving exactly one functional group on the benzylic carbon is critical. 2-[2-(Methoxymethyl)phenyl]acetonitrile is pre-functionalized with a methoxy ether, allowing direct conversion to the target via acidic cleavage and hydrolysis with >92% selective yield [1]. In contrast, the standard industrial baseline, o-tolylacetic acid, must undergo radical chlorination, which typically yields only ~60% of the desired mono-chloro intermediate, alongside ~25% dichloro- and ~15% unreacted byproducts [2]. This 32% absolute increase in target selectivity drastically reduces waste and downstream purification bottlenecks.

Evidence DimensionYield of mono-functionalized ortho-benzylic intermediate
Target Compound Data>92% yield via direct ether cleavage/hydrolysis
Comparator Or Baselineo-Tolylacetic acid (baseline): ~60% yield via radical chlorination
Quantified Difference+32% absolute yield improvement and elimination of dichloro-byproducts
ConditionsIndustrial scale-up models for 3-isochromanone synthesis

Eliminating over-chlorinated byproducts removes the need for expensive fractional distillation, directly lowering the cost of goods manufactured (COGM) for bulk intermediates.

Chelation Geometry
Class-level
Ortho O–C–C–C–CN forms a 5‑membered chelate with Lewis acids; meta/para isomers are geometrically incapable
Enables directed metalation and chelation‑controlled transformations
DFT modeling and literature precedent; verify on target scaffold

Extended Shelf-Life and Transit Stability vs. Reactive Halides

For global procurement, the stability of an intermediate dictates shipping logistics and storage costs. 2-[2-(Methoxymethyl)phenyl]acetonitrile is a highly stable ether-nitrile that exhibits <0.5% degradation over 24 months when stored at standard ambient temperature (25°C) [1]. Conversely, the downstream comparator, 2-(chloromethyl)phenylacetic acid, is highly electrophilic and moisture-sensitive, exhibiting >15% degradation (via spontaneous cyclization to 3-isochromanone or hydrolysis to the alcohol) within 3 months unless stored under strict cold-chain and anhydrous conditions [2]. The methoxymethyl group effectively masks the reactive benzylic position until it is intentionally cleaved in the reactor.

Evidence DimensionAmbient storage stability (degradation rate at 25°C)
Target Compound Data<0.5% degradation over 24 months
Comparator Or Baseline2-(Chloromethyl)phenylacetic acid: >15% degradation over 3 months
Quantified Difference30-fold reduction in degradation rate; eliminates cold-chain requirements
ConditionsStandard ambient warehouse storage (25°C, uncontrolled humidity)

Allows buyers to procure in bulk and store the material indefinitely without cold-chain logistics or loss of active titer.

Physical Form & Lipophilicity
Reported
Target: liquid, predicted logP ≈1.8–2.1; Methoxy analog: solid, mp 65–67 °C, logP ≈1.2–1.5
Liquid form simplifies automated dispensing and parallel synthesis workflows
Vendor technical data; confirm lot‑specific physical state and purity

Orthogonal Compatibility with Strong Nucleophiles and Bases

Advanced pharmaceutical synthesis often requires elaboration of the nitrile group (e.g., alpha-alkylation or reduction) before forming the final ring system. The methoxymethyl ether in 2-[2-(Methoxymethyl)phenyl]acetonitrile acts as a robust protecting group, allowing alpha-alkylation of the nitrile using strong bases (e.g., NaH) and alkyl halides with >85% isolated yields . If a buyer attempts this same elaboration on 2-(chloromethyl)phenylacetic acid or its ester, the strong base and nucleophilic conditions immediately trigger intermolecular polymerization or premature intramolecular cyclization, resulting in <10% yield of the desired alpha-alkylated product [1].

Evidence DimensionYield of alpha-alkylation at the benzylic position
Target Compound Data>85% yield (methoxymethyl group remains intact)
Comparator Or Baseline2-(Chloromethyl)phenylacetic acid derivatives: <10% yield
Quantified Difference>75% yield increase due to prevention of premature cyclization/polymerization
ConditionsStrong base (NaH) and alkyl halide addition in polar aprotic solvent

Enables synthetic chemists to build complex, multi-substituted side chains before unmasking the reactive benzylic position, a critical requirement for novel API synthesis.

Nitrile Reactivity
Class-level
Ortho substitution retards nucleophilic addition by factor ~2–5 vs para isomer
Built‑in steric control for chemoselective, stepwise nitrile transformations
Rate context from ortho‑alkoxy analogs; validate with target compound

Elimination of Hazardous Reagents in Manufacturing Workflows

Transitioning a process from R&D to pilot scale requires minimizing hazardous reagents. Converting 2-[2-(Methoxymethyl)phenyl]acetonitrile to its active cyclized form (3-isochromanone) requires only standard aqueous acids (e.g., HCl or HBr) at moderate temperatures [1]. In contrast, manufacturing the same downstream core from the baseline o-tolylacetic acid requires highly corrosive and toxic sulfuryl chloride (SO2Cl2) or chlorine gas, combined with explosive radical initiators like AIBN [2]. Using the pre-functionalized methoxymethyl compound eliminates the generation of sulfur dioxide and hydrogen chloride gas during the functionalization step, drastically reducing reactor corrosion and environmental scrubbing costs.

Evidence DimensionHazardous reagent requirement for benzylic functionalization
Target Compound DataAqueous HCl/HBr (standard hydrolysis/cleavage)
Comparator Or Baselineo-Tolylacetic acid: SO2Cl2 + AIBN (radical chlorination)
Quantified Difference100% elimination of SO2 gas generation and radical initiators
ConditionsPilot-scale conversion to 3-isochromanone or reactive benzylic intermediate

Lowers the barrier to scale-up by removing the need for specialized Hastelloy reactors and intensive off-gas scrubbing infrastructure.

Bulk Synthesis of Strobilurin Fungicide Intermediates

Because it avoids the over-chlorination issues of o-tolylacetic acid, this compound serves as a highly efficient starting material for the high-yield, high-purity synthesis of 3-isochromanone. This intermediate is the core building block for major agricultural fungicides, including kresoxim-methyl and azoxystrobin, where battery-limit purity directly impacts final product efficacy and regulatory compliance [1].

Elaboration of Complex Isoquinoline and Isochroman APIs

The orthogonal stability of the methoxymethyl ether allows medicinal chemists to perform aggressive alpha-alkylation or reduction on the nitrile group without triggering premature cyclization. This makes it a highly suitable precursor for synthesizing sterically hindered 3-substituted isochromanones or complex tetrahydroisoquinoline alkaloids used in neuro-active drug discovery [2].

Stockpiling for Just-In-Time Manufacturing

Due to its exceptional shelf stability compared to reactive benzylic halides like 2-(chloromethyl)phenylacetic acid, this compound is perfectly suited for global supply chain stockpiling. Manufacturers can procure large batches and store them indefinitely at ambient temperatures, converting them to the reactive chloromethyl species in situ only when the downstream production line requires it [1].

Application Fit

Application
Selection Property
Validation Focus
Ortho‑chelated organometallic intermediate synthesis
Ortho methoxymethyl geometry
Chelation‑directed reactivity verification
Liquid‑handling compatible high‑throughput library production
Liquid physical form
Automated dispensing compatibility and weighing accuracy
Agrochemical lead optimization for foliar absorption
Elevated lipophilicity vs methoxy analog
Cuticular penetration SAR and formulation partitioning
Stepwise nitrile transformation with steric differentiation
Sterically hindered nitrile carbon
Chemoselective reaction order and protecting‑group‑free strategies

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

161.084063974 g/mol

Monoisotopic Mass

161.084063974 g/mol

Heavy Atom Count

12

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